4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one
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Overview
Description
4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one is a chemical compound that features a benzamide group attached to a fluorinated pyridine ring. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both the benzamide and fluoropyridine moieties. The fluorine atom in the pyridine ring imparts distinct electronic characteristics, making this compound valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one typically involves the reaction of 3-fluoropyridine-2-amine with benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC bimetallic MOFs have been shown to facilitate the amidation reaction between 2-aminopyridine and benzoyl chloride, resulting in high yields and recyclability of the catalyst .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties but lacking the benzamide group.
3-Fluorobenzamide: A benzamide derivative with a fluorine atom on the benzene ring instead of the pyridine ring.
N-(4-Fluoropyridin-2-YL)benzamide: A structural isomer with the fluorine atom in a different position on the pyridine ring.
Uniqueness
4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one is unique due to the specific positioning of the fluorine atom on the pyridine ring, which influences its reactivity and interaction with other molecules. This positioning can result in different biological activities and chemical properties compared to its isomers and other similar compounds .
Properties
CAS No. |
64820-52-6 |
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Molecular Formula |
C15H9F3N2O2 |
Molecular Weight |
306.24 g/mol |
IUPAC Name |
4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)22-10-6-7-12-11(8-10)13(20-14(21)19-12)9-4-2-1-3-5-9/h1-8H,(H,19,20,21) |
InChI Key |
TUEQYMRYNBMHDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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